molecular formula C11H14F2N2O B1481955 (2-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine CAS No. 2098069-86-2

(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine

Cat. No. B1481955
M. Wt: 228.24 g/mol
InChI Key: MXFPUPSNJODOHH-UHFFFAOYSA-N
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Description

(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine is a chemical compound with the following properties:



  • IUPAC Name : (2-((3,3-difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine

  • Molecular Formula : C₁₁H₁₄F₂N₂O

  • Molecular Weight : 228.24 g/mol

  • InChI Code : 1S/C₁₁H₁₄F₂N₂O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H₂

  • InChI Key : HFNKWSBXJLEHFT-UHFFFAOYSA-N

  • Purity : 95%

  • Physical Form : Liquid



Molecular Structure Analysis

The molecular structure of (2-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine consists of a pyridine ring attached to a cyclobutyl group via an ether linkage. The difluorocyclobutyl moiety imparts unique properties to the compound.



Chemical Reactions Analysis

The chemical reactivity of this compound likely involves nucleophilic substitution, amine reactions, and potential transformations of the pyridine ring. Detailed studies on its reactivity are essential for a comprehensive understanding.



Physical And Chemical Properties Analysis


  • Solubility : Investigating its solubility in various solvents is crucial.

  • Melting Point/Boiling Point : These parameters provide insights into its stability and handling conditions.

  • Stability : Assessing its stability under different environmental conditions is essential.

  • Spectroscopic Properties : Analyzing its UV, IR, and NMR spectra can reveal structural details.


Scientific Research Applications

Heterocyclic Schiff Bases and Anticonvulsant Activity

Research on heterocyclic Schiff bases, including those derived from pyridin-3-yl methanamine, has demonstrated potential in developing anticonvulsant agents. Synthesis and screening of these compounds have shown seizure protection in various models, suggesting their application in treating neurological disorders (Pandey & Srivastava, 2011).

Photocytotoxic Iron(III) Complexes

Iron(III) complexes involving pyridin-2-ylmethyl methanamine derivatives have been synthesized and examined for their photocytotoxic properties. These complexes display remarkable photocytotoxicity under red light, indicating their potential for targeted cancer therapy through the generation of reactive oxygen species (Basu et al., 2014).

Palladium Complexes as Catalysts

Palladium complexes featuring pyridin-2-ylmethanamine derivatives have been investigated for their catalytic activities, including ethylene dimerization. These studies reveal the influence of ligand structure on catalytic performance, providing insights into the design of efficient catalysts for industrial applications (Nyamato et al., 2015).

Antimicrobial Schiff Bases

Schiff bases derived from pyridin-2-ylmethanamine and their antimicrobial evaluations have shown promising results. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Kansagara et al., 2016).

Ligand Exchange and Spin State Equilibria

Studies on Fe(II) complexes with pyridin-2-ylmethyl methanamine-based ligands have explored ligand exchange and spin state equilibria in aqueous media. These findings contribute to our understanding of metal-ligand interactions and their implications for molecular design in catalysis and sensing applications (Draksharapu et al., 2012).

Future Directions

Research avenues include:



  • Biological Activity : Investigate potential applications in drug discovery.

  • Derivatization : Explore modifications to enhance properties.

  • Scale-Up Synthesis : Develop scalable synthetic routes.

  • Structural Elucidation : Further crystallographic studies for precise structural details.


properties

IUPAC Name

[2-[(3,3-difluorocyclobutyl)methoxy]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-9(6-14)2-1-3-15-10/h1-3,8H,4-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFPUPSNJODOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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